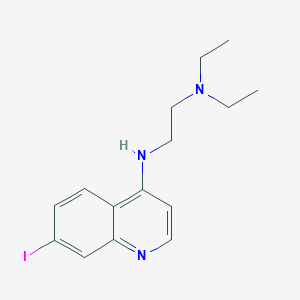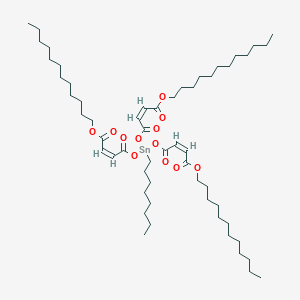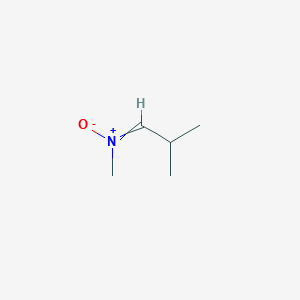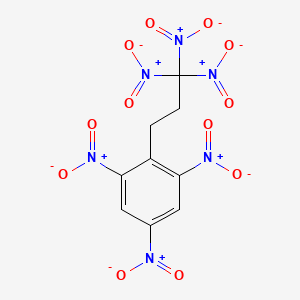
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene is a highly explosive compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its significant explosive power and is used in various industrial and military applications.
Vorbereitungsmethoden
The synthesis of 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene involves several steps. One common method includes the nitration of benzene derivatives. For instance, the nitration of 1,3,5-trinitrobenzene can be achieved by treating it with nitric acid and sulfuric acid . The reaction conditions typically involve high temperatures and controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene has several scientific research applications:
Biology: Research into the biological effects of nitro compounds often includes this compound due to its potent activity.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry for commercial mining and military applications.
Wirkmechanismus
The mechanism of action of 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene involves the decomposition of the nitro groups under thermal or shock stimuli. This decomposition leads to the formation of gases like nitrogen, carbon dioxide, and water, which contribute to its explosive power . The molecular targets and pathways involved include the cleavage of the N-NO2 bond and subsequent rearrangement of the benzene ring structure .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene can be compared with other nitrobenzene derivatives such as:
1,3,5-Trinitrobenzene: Similar in structure but lacks the additional nitropropyl group, making it less explosive.
1,3,5-Triazido-2,4,6-trinitrobenzene: Contains azido groups in addition to nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its enhanced explosive power due to the presence of multiple nitro groups and its specific structural configuration.
Eigenschaften
CAS-Nummer |
70862-27-0 |
|---|---|
Molekularformel |
C9H6N6O12 |
Molekulargewicht |
390.18 g/mol |
IUPAC-Name |
1,3,5-trinitro-2-(3,3,3-trinitropropyl)benzene |
InChI |
InChI=1S/C9H6N6O12/c16-10(17)5-3-7(11(18)19)6(8(4-5)12(20)21)1-2-9(13(22)23,14(24)25)15(26)27/h3-4H,1-2H2 |
InChI-Schlüssel |
DBYVHTFLRDAMIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




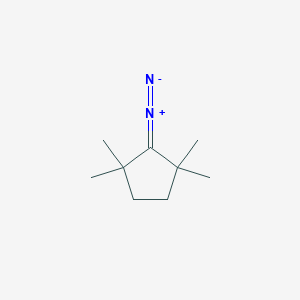
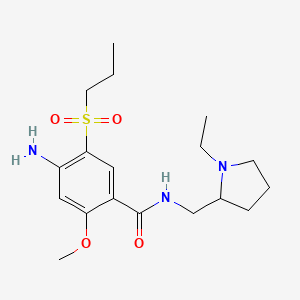
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)


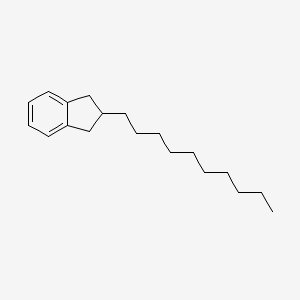
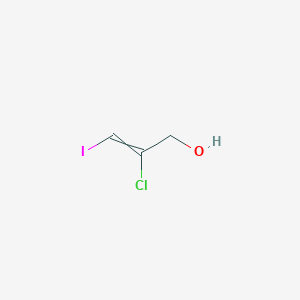
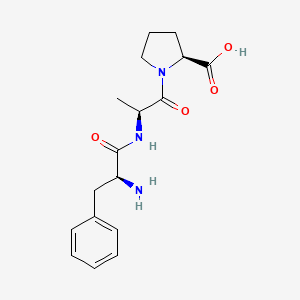
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
